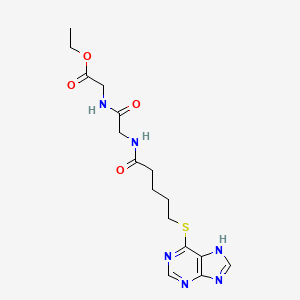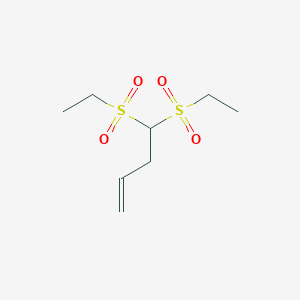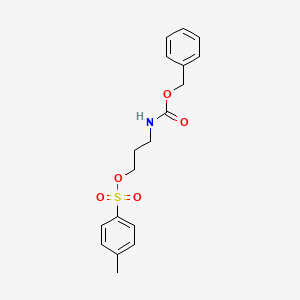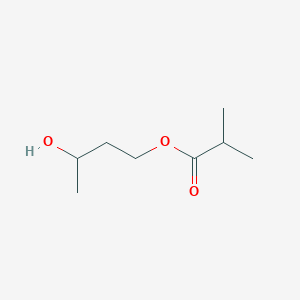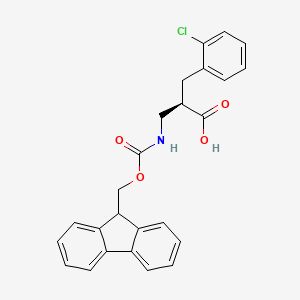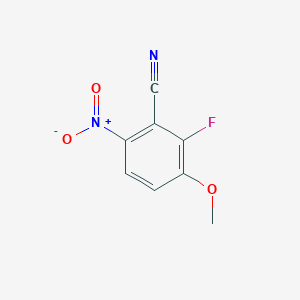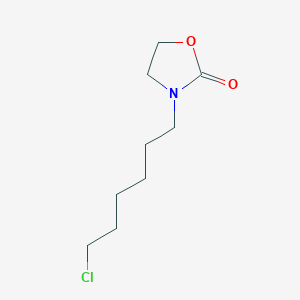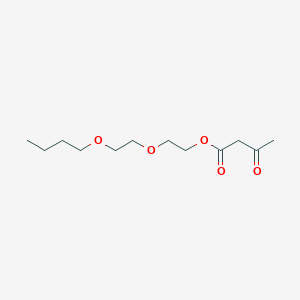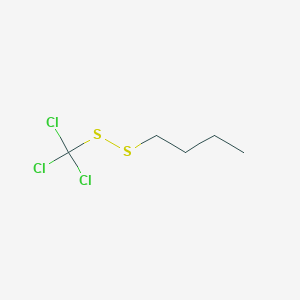
1-(Trichloromethyldisulfanyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trichloromethyldisulfanyl)butane is an organic compound with the molecular formula C5H9Cl3S2. It contains a total of 18 bonds, including 9 non-hydrogen bonds, 4 rotatable bonds, and 1 disulfide bond . This compound is characterized by the presence of a trichloromethyldisulfanyl group attached to a butane chain.
准备方法
The synthesis of 1-(Trichloromethyldisulfanyl)butane can be achieved through various synthetic routes. One common method involves the reaction of butyl mercaptan with trichloromethyl disulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products.
化学反应分析
1-(Trichloromethyldisulfanyl)butane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bond to thiols or other reduced sulfur-containing compounds.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Trichloromethyldisulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which 1-(Trichloromethyldisulfanyl)butane exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. This mechanism is important in various biochemical pathways and processes.
相似化合物的比较
1-(Trichloromethyldisulfanyl)butane can be compared to other disulfide-containing compounds, such as:
Dimethyl disulfide: Similar in containing a disulfide bond but differs in having methyl groups instead of a butane chain.
Diethyl disulfide: Contains ethyl groups instead of a butane chain.
Dibutyl disulfide: Similar in having a butane chain but lacks the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other disulfide compounds.
属性
CAS 编号 |
52739-91-0 |
|---|---|
分子式 |
C5H9Cl3S2 |
分子量 |
239.6 g/mol |
IUPAC 名称 |
1-(trichloromethyldisulfanyl)butane |
InChI |
InChI=1S/C5H9Cl3S2/c1-2-3-4-9-10-5(6,7)8/h2-4H2,1H3 |
InChI 键 |
SCHLSKVLMDSCQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCSSC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


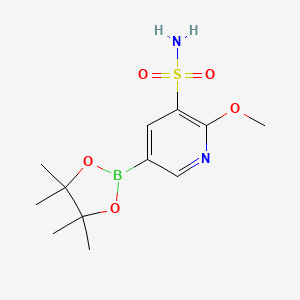

![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)

